molecular formula C6H5F3N2O B14853016 6-Amino-5-(trifluoromethyl)pyridin-3-ol

6-Amino-5-(trifluoromethyl)pyridin-3-ol

Katalognummer: B14853016
Molekulargewicht: 178.11 g/mol
InChI-Schlüssel: MJCXJZFYQQYCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (CF3) attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under specific conditions . The reaction proceeds as follows: [ \text{C}_5\text{H}_3\text{ClF}_3\text{N} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O} ]

Industrial Production Methods

Industrial production of 6-Amino-5-(trifluoromethyl)pyridin-3-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-(trifluoromethyl)pyridin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Amino-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-5-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H5F3N2O

Molekulargewicht

178.11 g/mol

IUPAC-Name

6-amino-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-11-5(4)10/h1-2,12H,(H2,10,11)

InChI-Schlüssel

MJCXJZFYQQYCMI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.